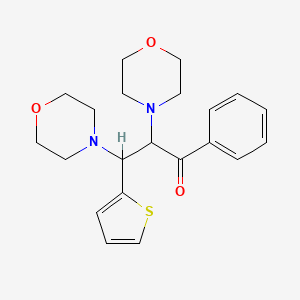
2,3-bis(morpholin-4-yl)-1-phenyl-3-(thiophen-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-bis(morpholin-4-yl)-1-phenyl-3-(thiophen-2-yl)propan-1-one, commonly known as BMTPT, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. BMTPT is a member of the morpholine family of compounds, and is composed of two morpholine rings connected by a phenyl group and a thiophene ring. BMTPT is of particular interest due to its unique structural and chemical properties, which make it a useful tool for researchers in a variety of disciplines.
Applications De Recherche Scientifique
BMTPT has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. BMTPT has been used as a starting material in organic syntheses, as a ligand in coordination chemistry, and as a building block in the synthesis of more complex molecules. BMTPT has also been used in the development of drugs and drug delivery systems, as well as in the synthesis of materials for use in chemical and biological sensors.
Mécanisme D'action
The mechanism of action of BMTPT is not fully understood. However, it is believed that BMTPT acts as a chelating agent, forming complexes with metal ions. These complexes are believed to be involved in a variety of biochemical and physiological processes, including enzyme catalysis, signal transduction, and drug delivery.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMTPT are not fully understood. However, it is believed that BMTPT may have a variety of effects on the body, including modulation of enzyme activity, regulation of gene expression, and modulation of signal transduction pathways. BMTPT may also act as an antioxidant and anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BMTPT in laboratory experiments has several advantages. BMTPT is relatively inexpensive and can be synthesized from commercially available starting materials. BMTPT is also highly soluble in a variety of organic solvents, making it easy to work with in the laboratory. However, BMTPT is sensitive to light and air, and must be handled carefully in order to ensure its stability.
Orientations Futures
There are a variety of potential future directions for research involving BMTPT. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery, materials science, and organic synthesis. Additionally, further research into the synthesis of BMTPT from alternative starting materials could lead to improved methods for its production. Finally, further investigation into the stability of BMTPT in different environments could lead to improved methods for its storage and handling.
Méthodes De Synthèse
BMTPT can be synthesized from commercially available starting materials. The synthesis of BMTPT involves the use of a Grignard reagent to form a Grignard-morpholine adduct, which is then reacted with a thiophene-containing compound. The resulting product is purified by column chromatography and recrystallization, and is then characterized by 1H NMR and 13C NMR spectroscopy.
Propriétés
IUPAC Name |
2,3-dimorpholin-4-yl-1-phenyl-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(17-5-2-1-3-6-17)20(23-10-14-26-15-11-23)19(18-7-4-16-27-18)22-8-12-25-13-9-22/h1-7,16,19-20H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUZHUSQRQRGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CS2)C(C(=O)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimorpholino-1-phenyl-3-(thiophen-2-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate](/img/structure/B6423208.png)

![13-{[3-(diethylamino)propyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423219.png)
![methyl 2-{2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B6423233.png)
![3-(benzenesulfonyl)-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B6423240.png)
![3-[3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6423242.png)
![4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423246.png)
![3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid](/img/structure/B6423263.png)
![2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B6423270.png)
![5,6-dimethyl 7-(3-nitrophenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B6423282.png)

![9-(2-hydroxy-3-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0^{2,10}.0^{4,8}]tetradec-4(8)-en-6-one](/img/structure/B6423292.png)
![2-methyl-1-[4-(propan-2-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6423299.png)
![1-[3-(diethylamino)propyl]-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423313.png)